4-BROMO-N-[4-BROMO-2-({[(HYDRAZINECARBONYL)METHYL]AMINO}(PHENYL)METHYL)PHENYL]BENZAMIDE
Description
4-BROMO-N-[4-BROMO-2-({[(HYDRAZINECARBONYL)METHYL]AMINO}(PHENYL)METHYL)PHENYL]BENZAMIDE is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes multiple bromine atoms and a hydrazinecarbonyl group. Its molecular formula is C15H12Br2N2O2, and it has a molecular weight of 412.083 g/mol .
Properties
IUPAC Name |
4-bromo-N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Br2N4O2/c23-16-8-6-15(7-9-16)22(30)27-19-11-10-17(24)12-18(19)21(26-13-20(29)28-25)14-4-2-1-3-5-14/h1-12,21,26H,13,25H2,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENLYTNLJZEOBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Br)NC(=O)C3=CC=C(C=C3)Br)NCC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Br2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-[4-BROMO-2-({[(HYDRAZINECARBONYL)METHYL]AMINO}(PHENYL)METHYL)PHENYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzoyl chloride with hydrazine to form the hydrazinecarbonyl intermediate. This intermediate is then reacted with 4-bromo-2-aminobenzylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-[4-BROMO-2-({[(HYDRAZINECARBONYL)METHYL]AMINO}(PHENYL)METHYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines and hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-BROMO-N-[4-BROMO-2-({[(HYDRAZINECARBONYL)METHYL]AMINO}(PHENYL)METHYL)PHENYL]BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 4-BROMO-N-[4-BROMO-2-({[(HYDRAZINECARBONYL)METHYL]AMINO}(PHENYL)METHYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atoms may also participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-N-(4-{4-[4-BROMOBENZOYL]AMINO}PHENOXY}PHENYL)BENZAMIDE
- 4-BROMO-N-[3-[4-BROMOBENZOYL]AMINO]-5-(2-METHYLPHENOXY)PHENYL]BENZAMIDE
- 4-BROMO-N-(4-BROMOBENZOYL)AMINOMETHYL)BENZAMIDE
Uniqueness
4-BROMO-N-[4-BROMO-2-({[(HYDRAZINECARBONYL)METHYL]AMINO}(PHENYL)METHYL)PHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of multiple bromine atoms and the hydrazinecarbonyl group make it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
